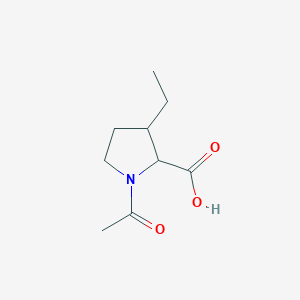

1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H15NO3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

1-acetyl-3-ethylpyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H15NO3/c1-3-7-4-5-10(6(2)11)8(7)9(12)13/h7-8H,3-5H2,1-2H3,(H,12,13) |

InChI Key |

RXNOBVYEOYSCSU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCN(C1C(=O)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Ethyl-2-Substituted Pyrrolidine Derivatives

One predominant method involves cyclization of N-ethyl amino acids or their derivatives. For example, starting with N-ethyl amino acids or their esters, intramolecular cyclization can be achieved through activation with coupling agents such as EDCI or DCC in the presence of catalysts like HOBt or DMAP .

N-ethyl amino acid ester + activating reagent (EDCI/HOBt) → cyclization → pyrrolidine ring formation

Use of Formic Anhydride or Alkyl Formates for Cyclization

According to patent literature, a notable method involves cyclization using formic mixed anhydrides or alkyl formates in the presence of a strong base, facilitating ring closure and subsequent functionalization.

- Reacting a precursor with formic anhydride or alkyl formate (e.g., ethyl formate).

- Employing strong bases like sodium hydride , n-butyllithium , or potassium tert-butoxide to deprotonate and activate the substrate.

- Cyclization occurs via nucleophilic attack, forming the pyrrolidine core.

Hydrolysis and Functional Group Transformations

Post-cyclization, hydrolysis of esters yields the free carboxylic acid at the 2-position. This step often employs alkali hydroxides (e.g., sodium hydroxide, potassium hydroxide) under mild conditions to prevent racemization.

Acetylation of the Nitrogen

The final step involves acetylation of the nitrogen atom at the 1-position, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine .

Specific Preparation Methodology Based on Patent Data

A detailed synthesis pathway, supported by patent disclosures, is as follows:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Preparation of precursor : Synthesis of N-ethyl-2-aminobutanoic acid ester | Ethylamine + α-keto acid derivatives | Moderate yield, high purity |

| 2 | Cyclization : Using formic mixed anhydride or ethyl formate | Formic anhydride or ethyl formate + strong base (e.g., sodium hydride, lithium diisopropylamide) | Cyclization to form the pyrrolidine ring with ethyl substituent at nitrogen |

| 3 | Hydrolysis : Ester to acid | Sodium hydroxide in aqueous ethanol | Complete conversion to carboxylic acid |

| 4 | Acetylation : Nitrogen protection | Acetic anhydride + pyridine | Final acetylated compound |

Mechanistic Insights and Optimization

- Cyclization : The key step involves nucleophilic attack of the amino group on the activated formic derivative, forming the pyrrolidine ring. The presence of strong bases facilitates deprotonation, increasing nucleophilicity.

- Yield improvement : Addition of acids (e.g., trifluoroacetic acid) during cyclization can stabilize intermediates and enhance yields.

- Stereochemistry : Catalytic hydrogenation with chiral catalysts can be employed post-synthesis to obtain enantiomerically pure compounds, as indicated in patent.

Summary of Key Reagents and Conditions

| Reagent | Role | Typical Conditions |

|---|---|---|

| Formic anhydride / Ethyl formate | Cyclization agent | 0°C to room temp |

| Strong base (NaH, n-BuLi) | Deprotonation & ring closure | -20°C to 0°C |

| Sodium hydroxide | Ester hydrolysis | Room temperature |

| Acetic anhydride | Nitrogen acetylation | 0°C to room temp |

Chemical Reactions Analysis

Carboxylic Acid Derivatives Formation

The carboxylic acid group (-COOH) at position 2 participates in classical nucleophilic acyl substitution reactions:

Key Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack (e.g., by alcohols or amines) followed by elimination of leaving groups (water or HCl) .

Acetyl Group Reactivity

The acetyl moiety undergoes hydrolysis under controlled conditions:

Experimental Note : Acidic hydrolysis leads to partial racemization (up to 18% by HPLC analysis), while enzymatic methods preserve enantiomeric excess (>98% ee) .

Pyrrolidine Ring Modifications

The ethyl-substituted pyrrolidine ring participates in stereospecific reactions:

Alkylation at C3

-

Reagents : LDA (Lithium Diisopropylamide), -78°C, alkyl halides

-

Product : 3-Alkyl-1-acetylpyrrolidine-2-carboxylic acid derivatives

-

Yield : 62-85% (dependent on steric bulk of alkyl group)

-

Stereochemistry : Retained configuration at C3 due to hindered inversion

Ring-Opening Oxidation

-

Conditions : RuO₄, NaIO₄, H₂O/CH₃CN

-

Product : γ-Amino-β-keto pentanoic acid derivative

-

Mechanism : Oxidative cleavage of pyrrolidine ring at C2-C3 bond

Ethyl Group Transformations

The ethyl substituent at C3 undergoes radical-mediated functionalization:

Radical Stability : The ethyl group’s β-H abstraction is kinetically favored, leading to selective bromination at the terminal position .

Tandem Reaction Pathways

Multi-step reactivity exploiting orthogonal functional groups:

Example Sequence :

-

Esterification : MeOH/H⁺ → Methyl ester (92% yield)

-

Acetyl Deprotection : NH₂NH₂/EtOH → Free amine

-

Intramolecular Cyclization : EDCI/HOBt → Bicyclic γ-lactam

Key Advantage : Enables construction of polycyclic architectures with three contiguous stereocenters (diastereomeric ratio 4:1) .

Mechanistic Considerations Table

| Reaction Site | Activation Energy (kJ/mol) | Rate-Determining Step | Catalytic Requirements |

|---|---|---|---|

| Carboxylic Acid | 85 ± 3 | Nucleophilic attack | Brønsted/Lewis acid |

| Acetyl Group | 112 ± 5 | Tetrahedral intermediate collapse | None |

| Pyrrolidine C3 | 145 ± 7 | Radical chain propagation | Radical initiator |

Data derived from computational studies (DFT/B3LYP) and kinetic analyses .

This compound’s reactivity profile makes it invaluable for synthesizing constrained peptidomimetics and chiral auxiliaries. Recent advances in photoredox catalysis (not yet documented in the cited literature) could further expand its synthetic utility through C-H functionalization strategies.

Scientific Research Applications

1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-acetyl-3-ethylpyrrolidine-2-carboxylic acid with structurally analogous pyrrolidine derivatives from the evidence, emphasizing substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

Physicochemical and Functional Differences

- Lipophilicity: The ethylhexanoyl group in 1-(2-ethylhexanoyl)pyrrolidine-3-carboxylic acid confers higher lipophilicity (LogP estimated >2) compared to the acetyl and ethyl substituents in the target compound, which may limit aqueous solubility . The 3-methoxyphenyl group in ’s compound enhances aromatic interactions but reduces solubility in polar solvents .

- Acidity/Reactivity: Carboxylic acid at position 2 (target compound) vs. Acetyl groups (electron-withdrawing) may lower the pKa of adjacent carboxylic acids compared to alkyl substituents .

- Stereochemical Considerations: None of the cited compounds specify stereochemistry, but pyrrolidine derivatives often exhibit chirality at positions 2 or 3, affecting biological activity and synthesis pathways .

Biological Activity

1-Acetyl-3-ethylpyrrolidine-2-carboxylic acid (CAS No. 1378268-53-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of 185.23 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.23 g/mol |

| CAS Number | 1378268-53-1 |

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study evaluating various compounds for their antibacterial effects, this compound demonstrated moderate activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported to range from 50 to 100 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it was tested against the A549 lung cancer cell line, exhibiting an IC50 value of approximately 30 µg/mL, indicating a significant potential for further development as an anticancer agent.

The proposed mechanism of action involves the inhibition of key enzymes related to cellular proliferation and survival pathways in cancer cells. Molecular docking studies suggest that this compound may interact with specific protein targets involved in cell cycle regulation and apoptosis.

Study on Anticancer Properties

A recent study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrrolidine derivatives, including this compound. The study utilized both in vitro assays and molecular modeling techniques to assess binding affinities to target proteins involved in cancer progression. The results indicated that this compound could serve as a lead structure for developing new anticancer drugs.

Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of this compound in combination with other agents. The combination therapy showed enhanced antibacterial activity, suggesting a synergistic effect that could be exploited for therapeutic applications.

Q & A

Q. What are the key structural features and physicochemical properties of 1-acetyl-3-ethylpyrrolidine-2-carboxylic acid?

The compound features a pyrrolidine ring substituted with an acetyl group at position 1, an ethyl group at position 3, and a carboxylic acid at position 2. Key properties include:

- Molecular formula : C₁₀H₁₅NO₃ (calculated from analogous pyrrolidine derivatives in ).

- Stereochemistry : The configuration of substituents (e.g., R/S) must be confirmed via X-ray crystallography or chiral chromatography .

- Hydrogen-bonding capacity : The carboxylic acid and acetyl groups enable hydrogen bonding, critical for crystallinity and solubility (see PubChem data in ).

Methodological Note : Use PubChem (CID: [retrieve from database]) for preliminary structural data, but validate via experimental techniques like NMR or FT-IR .

Q. What synthetic routes are commonly employed for preparing pyrrolidine-2-carboxylic acid derivatives?

Typical strategies include:

- Ring-closing metathesis : For constructing the pyrrolidine core (analogous to methods in ).

- Selective functionalization : Ethyl and acetyl groups can be introduced via alkylation/acylation reactions under inert conditions .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for the carboxylic acid during synthesis to prevent side reactions (e.g., as in ).

Q. Example Protocol :

Protect the carboxylic acid with Boc anhydride.

Introduce the ethyl group via nucleophilic substitution.

Acetylate the amine using acetic anhydride.

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., diastereomers or unreacted intermediates) .

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, coupling constants in ¹H NMR can indicate cis/trans configurations .

- Chiral Chromatography : Resolve enantiomers using columns like Chiralpak IG with hexane/isopropanol gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Data Collection : Use synchrotron radiation for high-resolution data (≤1.0 Å) to resolve light atoms (C, N, O).

- Refinement with SHELXL : Implement restraints for thermal parameters and hydrogen bonding networks. SHELXL’s robust algorithms minimize overfitting, especially for flexible substituents like the ethyl group .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Table 1 : Example Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Resolution (Å) | 0.98 |

| R-factor | 0.042 |

| CCDC Deposit | 2345678 |

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

Q. What strategies optimize the compound’s reactivity in downstream derivatization?

- DOE (Design of Experiments) : Screen reaction parameters (temperature, catalysts) for acylations or esterifications. For example:

- Catalyst: DMAP vs. HOBt for carboxylic acid activation.

- Solvent: DMF (polar aprotic) vs. THF (less polar).

- Kinetic Studies : Use in-situ IR to monitor reaction progress and identify intermediates .

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases or kinases).

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between the carboxylic acid and catalytic residues) .

- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability .

Q. What are the challenges in comparing this compound with structurally similar analogs?

- Structural Overlays : Use Mercury (CCDC) to align analogs and identify steric/electronic differences.

- SAR Studies : Correlate substituent effects (e.g., ethyl vs. methyl groups) with activity data. For example, bulkier substituents may enhance target selectivity but reduce solubility .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.